molecular formula C6H9ClO B1600055 5-Hexenoyl chloride CAS No. 36394-07-7

5-Hexenoyl chloride

Cat. No. B1600055
CAS RN: 36394-07-7
M. Wt: 132.59 g/mol
InChI Key: PKNLWLCURZNADF-UHFFFAOYSA-N
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Description

5-Hexenoyl chloride , also known as hex-5-enoyl chloride or caproyl chloride , is a chemical compound with the molecular formula C<sub>6</sub>H<sub>9</sub>ClO . It falls under the category of acyl chlorides and is characterized by its unsaturated aliphatic chain containing six carbon atoms. The chlorine atom is attached to the fifth carbon in the chain.



Synthesis Analysis

The synthesis of 5-Hexenoyl chloride can be achieved through various methods, including acylation reactions . One common approach involves reacting hexenoic acid (also known as caproic acid ) with thionyl chloride (SOCl<sub>2</sub>) . This reaction results in the replacement of the hydroxyl group in hexenoic acid with a chlorine atom, yielding 5-Hexenoyl chloride.



Molecular Structure Analysis

The molecular structure of 5-Hexenoyl chloride consists of a six-carbon aliphatic chain with a double bond between the second and third carbon atoms. The chlorine atom is attached to the fifth carbon. The structural formula is as follows:


CH3CH=CHCH2CH2COCl\text{CH}_3-\text{CH}=\text{CH}-\text{CH}_2-\text{CH}_2-\text{COCl}



Chemical Reactions Analysis


  • Hydrolysis : 5-Hexenoyl chloride can undergo hydrolysis in the presence of water or an aqueous base, resulting in the formation of hexenoic acid and hydrochloric acid .

  • Reaction with Amines : When treated with primary or secondary amines, 5-Hexenoyl chloride forms amide derivatives .

  • Grignard Reaction : It can react with Grignard reagents to yield ketones .

  • Friedel-Crafts Acylation : 5-Hexenoyl chloride can participate in Friedel-Crafts acylation reactions with aromatic compounds.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately -20°C .

  • Boiling Point : Around 140°C .

  • Solubility : Soluble in organic solvents like chloroform , ether , and acetone .

  • Odor : It has a pungent and irritating odor .


Scientific Research Applications

1. Cyclization Reactions

5-Hexenoyl chloride is utilized in various cyclization reactions. A study by Morella and Ward (1995) demonstrates its use in cyclizing hex-5-enylcarbamates with benzeneselenenyl chloride to form 2-phenylselenomethylpiperidine-1-carboxylates. This process involves silica or stannic chloride and leads to derivatives with potential applications in organic synthesis (Morella & Ward, 1995).

2. Synthesis and Labeling Reagents

5-Hexenoyl chloride can be part of synthesizing and labeling reagents. Zhou, Guo, and Li (2013) describe a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry. Their work emphasizes the importance of such reagents in bioanalytical chemistry and metabolome studies (Zhou, Guo, & Li, 2013).

3. Electrophilic Intramolecular Cyclization

Vas’kevich et al. (2013) investigated the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, including those related to 5-hexenoyl chloride. Their study contributes to understanding the mechanisms of cyclization reactions in organic chemistry, particularly in synthesizing complex organic molecules (Vas’kevich et al., 2013).

4. Oxidative Treatment of Wastewaters

Research by Baycan, Şengül, and Thomanetz (2005) explores the effects of chloride concentration and pH on UV oxidation systems. Their study suggests the potential of 5-hexenoyl chloride in environmental chemistry, particularly in treating wastewaters through advanced oxidation processes (Baycan, Şengül, & Thomanetz, 2005).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-hexenoyl chloride are used in various assays and measurements. Deacon (1994) discusses the measurement of 5-hydroxyindoleacetic acid in urine, highlighting the role of chemical derivatives in enhancing the sensitivity and specificity of biological assays (Deacon, 1994).

Safety And Hazards


  • Corrosive : 5-Hexenoyl chloride is corrosive to skin, eyes, and respiratory tract.

  • Toxicity : Inhalation or skin contact can cause irritation , burns , and respiratory distress .

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles, and lab coat) and work in a well-ventilated area.


Future Directions

Research on 5-Hexenoyl chloride could explore:



  • Applications : Investigate its potential as a building block for organic synthesis.

  • Functionalization : Develop new methods for modifying its structure.

  • Biological Activity : Explore any bioactive properties or potential pharmaceutical applications.


properties

IUPAC Name

hex-5-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNLWLCURZNADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450338
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexenoyl chloride

CAS RN

36394-07-7
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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